![molecular formula C19H20F2N2O B2531065 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 952992-84-6](/img/structure/B2531065.png)
2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves multi-step chemical reactions. In one study, a complex pyridine-containing aromatic dianhydride monomer was synthesized starting from the nitro displacement of 4-nitrophthalonitrile, followed by a series of reactions including acidic hydrolysis and cyclodehydration . Another research paper describes the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps, with a final overall chemical yield of 1% . This synthesis pathway includes a desmethylation step to produce a precursor for radiolabeling, which is a critical step for the creation of PET agents used in cancer imaging.
Molecular Structure Analysis
The molecular structure of compounds in this category often includes aromatic rings, such as pyridine or pyrimidine, which are substituted with various functional groups. The presence of difluoro groups and other substituents like pyrrolidinyl or propylsulfonamidio groups can significantly influence the chemical behavior and physical properties of these molecules. The synthesis of polyimides with pyridine moieties in the main chain, as mentioned in one study, suggests that these structures can impart specific characteristics like solubility in certain solvents and thermal stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include nitro displacement, hydrolysis, cyclodehydration, and O-[(11)C]methylation for radiolabeling . These reactions are carefully orchestrated to achieve the desired molecular architecture and to introduce specific functional groups that are necessary for the intended applications of the compounds, such as imaging agents for PET scans in cancer diagnosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic amide solvents and cresols, high thermal stability with glass transition temperatures ranging from 221 to 278°C, and excellent mechanical properties with tensile strengths between 72.8 and 104.4 MPa . These properties make them suitable for various industrial applications. The specific activities and yields of the PET agents synthesized in another study indicate their potential effectiveness for medical imaging purposes .
Scientific Research Applications
Fluorescent Properties and Material Applications
- Blue Fluorescence from BF2 Complexes : Research by Yamaji et al. (2017) on benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings led to the development of novel blue fluorophores. These fluorophores exhibited intense blue fluorescence, particularly in solid state, due to a specific crystal structure, highlighting their potential in biological and organic material applications (Yamaji et al., 2017).
Photophysical Properties
- Aggregation Enhanced Emission : A study by Srivastava et al. (2017) synthesized compounds that were luminescent in both solution and solid state, showing nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. These compounds demonstrated multi-stimuli-responsive properties, which are valuable for developing smart materials with tunable optical properties (Srivastava et al., 2017).
Therapeutic Applications
- Melanoma Imaging : Liu et al. (2013) developed a novel aliphatic 18F-labeled probe for PET imaging of melanoma, utilizing radiofluorinated benzamide and nicotinamide analogues. This study underscores the potential of benzamide derivatives in the development of diagnostic tools for melanoma (Liu et al., 2013).
Polymer Science
- Fluorinated Polyamideimides : Tsay et al. (2005) synthesized a series of fluorinated polyamideimides (PAIs) that showed excellent solubility in organic solvents and outstanding thermal stability. These materials are promising for high-performance applications due to their robust mechanical properties and low moisture absorption (Tsay et al., 2005).
Organic Synthesis and Catalysis
- Ortho-Fluorination : Wang et al. (2009) reported a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting a method for selective fluorination in organic synthesis. This process is significant for the development of fluorinated organic compounds with potential pharmaceutical applications (Wang et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a significant role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
Given its target, it’s likely that it interacts with trka/b/c receptors, potentially altering their signaling pathways .
Biochemical Pathways
Given its primary target, it’s likely that it impacts pathways related to neurodegenerative diseases and cancer .
Result of Action
Given its primary target, it’s likely that it has significant effects on cells related to neurodegenerative diseases and cancer .
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBIMKUFECCSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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